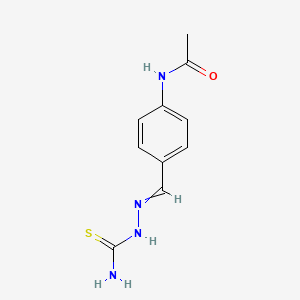

Tiacetazona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La tiacetazona se ha estudiado ampliamente por sus aplicaciones en diversos campos:

Mecanismo De Acción

La tiacetazona es un profármaco que requiere activación por una monooxigenasa codificada bacterianamente, EthA, para ser activa . Una vez activada, interfiere con la síntesis de ácidos micólicos, que son componentes esenciales de la pared celular de las micobacterias . Esta interrupción conduce al debilitamiento de la pared celular y, en última instancia, a la muerte de la bacteria. Los objetivos moleculares exactos incluyen enzimas involucradas en la síntesis de ácidos micólicos, como las sintasas de ácidos micólicos de ciclopropano .

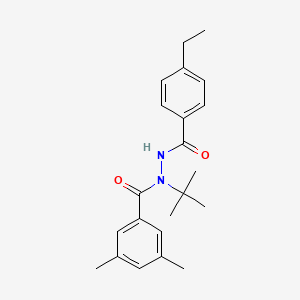

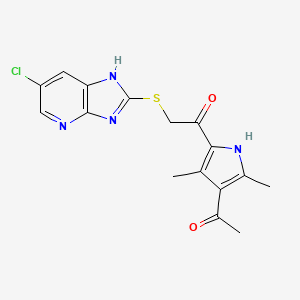

Compuestos Similares:

Isoniacida: Otro fármaco antituberculoso que también se dirige a la síntesis de ácidos micólicos pero tiene un mecanismo de acción diferente.

Etionamida: Similar a la this compound, requiere activación por EthA y se dirige a la síntesis de ácidos micólicos.

Tiocarlida: Un derivado de la tiourea con propiedades antibacterianas similares.

Singularidad: La this compound es única en su capacidad de prevenir la resistencia a fármacos antituberculosos más potentes cuando se utiliza en terapia combinada . Su uso está limitado debido a su toxicidad y la disponibilidad de alternativas más efectivas .

Análisis Bioquímico

Biochemical Properties

Thiacetazone plays a significant role in biochemical reactions, particularly in the cyclopropanation of cell wall mycolic acids in mycobacteria . It interacts with cyclopropane mycolic acid synthases (CMASs), a family of S-adenosyl-methionine-dependent methyl transferases . These enzymes are responsible for modifying double bonds at specific sites on mycolic acid precursors .

Cellular Effects

Thiacetazone has profound effects on various types of cells and cellular processes. It influences cell function by altering the content and ratio of mycolic acids in the cell wall of mycobacteria . This alteration impacts cell envelope permeability, host immunomodulation, and persistence of Mycobacterium tuberculosis .

Molecular Mechanism

Thiacetazone exerts its effects at the molecular level by inhibiting mycolic acid cyclopropanation . It acts directly on CMASs, leading to a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types .

Temporal Effects in Laboratory Settings

The effects of Thiacetazone change over time in laboratory settings. Studies have shown that treatment with Thiacetazone results in dramatic changes in the content and ratio of mycolic acids

Metabolic Pathways

Thiacetazone is involved in the metabolic pathways related to the synthesis of mycolic acids . It interacts with enzymes involved in these pathways, particularly the CMASs .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La tiacetazona se puede sintetizar mediante la reacción de tiosemicarbazida con 4-acetilaminobenzaldehído. La reacción generalmente implica el uso de etanol como solvente y ácido acético glacial como catalizador . Las condiciones de reacción incluyen agitar la mezcla a temperatura ambiente durante varias horas hasta que el producto precipite.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El uso de reactores automatizados y sistemas de purificación ayuda a lograr una calidad constante.

Análisis De Reacciones Químicas

Tipos de Reacciones: La tiacetazona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: Se puede reducir para formar aminas correspondientes.

Sustitución: La this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo carbonilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y tioles pueden reaccionar con la this compound en condiciones suaves.

Principales Productos Formados:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Aminas.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Isoniazid: Another anti-tuberculosis drug that also targets mycolic acid synthesis but has a different mechanism of action.

Ethionamide: Similar to thioacetazone, it requires activation by EthA and targets mycolic acid synthesis.

Thiocarlide: A thiourea derivative with similar antibacterial properties.

Uniqueness: Thioacetazone is unique in its ability to prevent resistance to more powerful anti-tuberculosis drugs when used in combination therapy . its use is limited due to its toxicity and the availability of more effective alternatives .

Propiedades

IUPAC Name |

N-[4-[(carbamothioylhydrazinylidene)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJKTDHMYAMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022593 | |

| Record name | Amithiozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-06-3 | |

| Record name | 4′-Formylacetanilide thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amithiozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

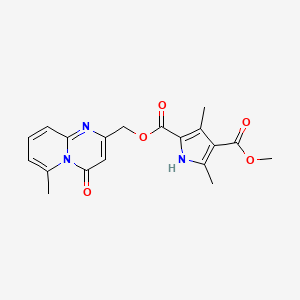

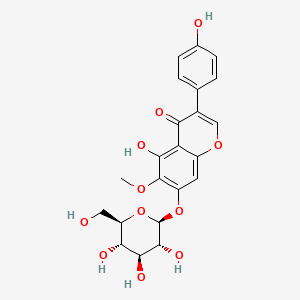

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

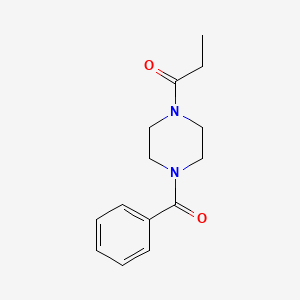

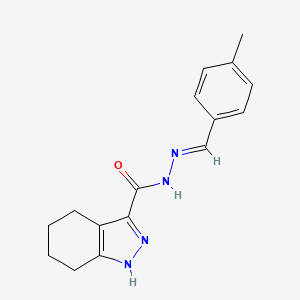

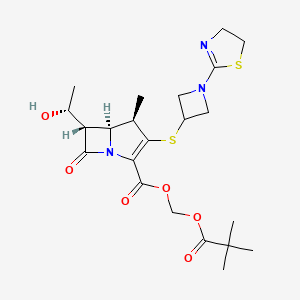

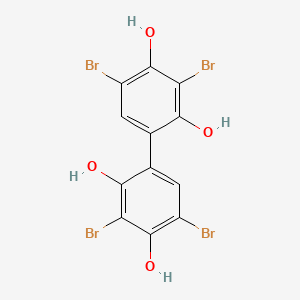

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)